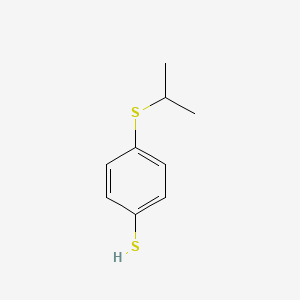

4-Isopropylsulfanyl-benzenethiol

CAS No.: 76227-90-2

Cat. No.: VC19334915

Molecular Formula: C9H12S2

Molecular Weight: 184.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 76227-90-2 |

|---|---|

| Molecular Formula | C9H12S2 |

| Molecular Weight | 184.3 g/mol |

| IUPAC Name | 4-propan-2-ylsulfanylbenzenethiol |

| Standard InChI | InChI=1S/C9H12S2/c1-7(2)11-9-5-3-8(10)4-6-9/h3-7,10H,1-2H3 |

| Standard InChI Key | ZHOVOMHTXPBPFN-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)SC1=CC=C(C=C1)S |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

4-Isopropylsulfanyl-benzenethiol has the molecular formula C₉H₁₂S₂, consisting of a benzene core with two sulfur-based substituents:

-

Thiol group (-SH) at position 1.

-

Isopropyl sulfanyl group (-S-C(CH₃)₂) at position 4.

The IUPAC name is 4-(isopropylsulfanyl)benzenethiol, reflecting the para substitution pattern. Its structure is distinct from simpler thiophenols like 4-isopropylthiophenol (C₉H₁₂S), which lacks the sulfanyl group .

Physicochemical Properties

While direct measurements for 4-isopropylsulfanyl-benzenethiol are scarce, properties can be inferred from related compounds:

The presence of two sulfur atoms likely increases intermolecular interactions, raising the boiling point and density compared to mono-sulfur analogs .

Synthetic Methodologies

Sulfonation and Thiolation

A two-step approach could involve:

-

Sulfonation: Introducing the isopropyl sulfanyl group via reaction of benzene with isopropylsulfenyl chloride (Cl-S-C(CH₃)₂) in the presence of a Lewis acid catalyst (e.g., AlCl₃) .

-

Thiolation: Subsequent introduction of the thiol group using a reducing agent (e.g., LiAlH₄) on a sulfonyl chloride intermediate .

One-Pot Thiol-Sulfanyl Exchange

A hypothetical one-pot method might utilize a thiophenol precursor (e.g., 4-mercaptobenzenesulfonyl chloride) reacted with isopropylthiol (CH₃)₂CHSH under basic conditions to displace the sulfonyl group .

Challenges in Synthesis

-

Regioselectivity: Ensuring para substitution requires directing groups or steric control. The isopropyl group’s bulk may favor para positioning .

-

Oxidation Sensitivity: Thiol groups are prone to oxidation, necessitating inert atmospheres or antioxidants during synthesis .

Reactivity and Functional Applications

Nucleophilic and Redox Properties

The thiol group’s high nucleophilicity enables reactions such as:

-

Disulfide Formation: Oxidation to 4-isopropylsulfanyl-benzenedisulfide (C₉H₁₀S₂)₂, a reaction common in thiophenols .

-

Alkylation: Reaction with alkyl halides to form thioethers (e.g., with CH₃I to yield 4-isopropylsulfanyl-benzyl methyl sulfide) .

Pharmaceutical and Material Science Applications

-

Drug Intermediate: Potential use in synthesizing protease inhibitors or antioxidants via thiol-disulfide redox chemistry.

-

Polymer Modification: As a crosslinking agent in sulfur-containing polymers (e.g., vulcanized rubber) .

Comparative Analysis with Related Compounds

| Compound | Key Structural Feature | Reactivity Differences |

|---|---|---|

| 4-Isopropylthiophenol | Single thiol group | Less steric hindrance; faster oxidation |

| Thioanisole | Methoxy and thiol groups | Lower nucleophilicity due to electron donation |

| Benzenedithiol | Two thiol groups | Higher redox activity |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume